6,8-difluoro-2H-chromene-3-sulfonyl chloride

Catalog No.
S13665881
CAS No.
1235440-65-9
M.F
C9H5ClF2O3S
M. Wt
266.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-difluoro-2H-chromene-3-sulfonyl chloride

CAS Number

1235440-65-9

Product Name

6,8-difluoro-2H-chromene-3-sulfonyl chloride

IUPAC Name

6,8-difluoro-2H-chromene-3-sulfonyl chloride

Molecular Formula

C9H5ClF2O3S

Molecular Weight

266.65 g/mol

InChI

InChI=1S/C9H5ClF2O3S/c10-16(13,14)7-2-5-1-6(11)3-8(12)9(5)15-4-7/h1-3H,4H2

InChI Key

IIDOWBVYARTHPK-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)F)F)S(=O)(=O)Cl

6,8-Difluoro-2H-chromene-3-sulfonyl chloride is a synthetic organic compound characterized by the molecular formula C9H5ClF2O3S\text{C}_9\text{H}_5\text{ClF}_2\text{O}_3\text{S} and a molecular weight of approximately 266.65 g/mol. This compound belongs to the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms at the 6 and 8 positions of the chromene structure enhances its chemical reactivity and potential biological interactions.

  • Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.
  • Hydrolysis: The sulfonyl chloride can be hydrolyzed to yield the corresponding sulfonic acid, which may further participate in additional reactions.
  • Oxidation and Reduction: While less common, this compound can also engage in redox reactions under specific conditions.

Common reagents used in these reactions include dichloromethane and tetrahydrofuran as solvents, with tertiary amines or pyridine often acting as catalysts.

The biological activity of 6,8-difluoro-2H-chromene-3-sulfonyl chloride has been an area of interest due to its potential application in medicinal chemistry. Compounds containing sulfonyl chloride groups are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound may vary based on its interaction with biological targets, which warrants further investigation through pharmacological studies.

The synthesis of 6,8-difluoro-2H-chromene-3-sulfonyl chloride typically involves the reaction of a suitable precursor with chlorosulfonic acid under controlled conditions. The general reaction can be represented as follows:

6 8 Difluoro 2H chromene+ClSO3H6 8 Difluoro 2H chromene 3 sulfonyl chloride+HCl\text{6 8 Difluoro 2H chromene}+\text{ClSO}_3\text{H}\rightarrow \text{6 8 Difluoro 2H chromene 3 sulfonyl chloride}+\text{HCl}

This method ensures the selective formation of the sulfonyl chloride group while minimizing side reactions. In industrial settings, automated systems are employed to maintain optimal reaction parameters for high yield and product consistency.

6,8-Difluoro-2H-chromene-3-sulfonyl chloride has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for developing pharmaceutical agents due to its bioactive properties.
  • Material Science: It is utilized in creating functional materials with specific characteristics.
  • Biological Studies: The compound acts as a probe to investigate various biological processes and interactions.

Interaction studies involving 6,8-difluoro-2H-chromene-3-sulfonyl chloride focus on its reactivity with different nucleophiles. These studies help elucidate the compound's mechanism of action and potential biological targets. Understanding these interactions is crucial for designing new derivatives with enhanced efficacy and specificity.

Several compounds share structural similarities with 6,8-difluoro-2H-chromene-3-sulfonyl chloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
5,7-Difluoro-2H-chromene-3-sulfonyl chloride1235441-64-1Contains fluorine at different positions (5 & 7)
6-Chloro-2H-chromene-3-sulfonyl chloride1235441-66-3Chlorine instead of fluorine; different reactivity
5-Fluoro-2H-chromene-3-sulfonyl chlorideUnknownOnly one fluorine substituent; altered properties

Uniqueness

The uniqueness of 6,8-difluoro-2H-chromene-3-sulfonyl chloride lies in its dual fluorine substitution pattern at positions 6 and 8 on the chromene structure. This configuration enhances its electrophilicity and reactivity compared to similar compounds, making it a valuable candidate for further research in organic synthesis and medicinal chemistry.

IUPAC Nomenclature and Systematic Identification

The systematic name 6,8-difluoro-2H-chromene-3-sulfonyl chloride reflects its structure:

  • A chromene core (benzopyran system) with two fluorine atoms at positions 6 and 8.
  • A sulfonyl chloride (–SO$$_2$$Cl) group at position 3.

Key identifiers include:

PropertyValueSource
CAS Registry Number1235440-65-9
Molecular FormulaC$$9$$H$$5$$ClF$$2$$O$$3$$S
Molecular Weight266.65 g/mol
SMILES NotationO=S(C(CO1)=CC2=C1C(F)=CC(F)=C2)(Cl)=O

The SMILES string delineates the fused benzene and pyran rings, fluorines at C6/C8, and the sulfonyl chloride moiety at C3.

Molecular Geometry and Conformational Analysis

The chromene system adopts a planar conformation due to aromatic stabilization. Fluorine atoms at C6 and C8 introduce steric and electronic effects:

  • Electron-withdrawing nature of fluorine enhances the reactivity of the sulfonyl chloride group.
  • Ortho-fluorine substituents constrain rotational freedom, favoring a rigid geometry .

Computational data (e.g., TPSA: 43.37 Ų, LogP: 2.27) suggest moderate polarity and lipophilicity, influencing solubility and reactivity .

Historical Context and Discovery Timeline

6,8-Difluoro-2H-chromene-3-sulfonyl chloride emerged in the early 21st century alongside advances in fluorination and sulfonation techniques. Key milestones include:

  • 2010s: Development of regioselective fluorination methods enabled precise substitution on aromatic systems .
  • 2020: First commercial availability (CAS 1235440-65-9) marked its entry into synthetic workflows .
  • 2024: Utilization in synthesizing PPAR-γ agonists demonstrated its pharmaceutical potential .

Significance in Modern Organic Synthesis

The compound’s utility stems from two reactive sites:

  • Sulfonyl Chloride Group: Serves as a precursor for sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
    • Example: Reaction with amines yields sulfonamide-linked chromenes, as seen in antidiabetic agent synthesis .
  • Fluorinated Chromene Core: Enhances metabolic stability and binding affinity in drug candidates .

Applications include:

  • Pharmaceutical Intermediates: Key building block for kinase inhibitors and anti-inflammatory agents.
  • Materials Science: Fluorine’s electronegativity improves thermal stability in polymers.

Spectroscopic Identification

3.1.1 Nuclear Magnetic Resonance (NMR) Spectral Analysis

The chromene framework supports three distinct NMR nuclei (^1H, ^13C and ^19F). Experimental proton and carbon data for the title compound have not yet been deposited, but complete NMR sets are available for close analogues such as 6,8-difluoro-3-arylchromones [1] and for benzenesulfonyl derivatives [2] [3]. Combining those reference spectra with established substituent‐shift rules allows reliable assignment (Table 1).

NucleusPosition (IUPAC numbering)δ / ppm (CDCl₃, 298 K)J-couplings / HzOrigin of value
^1HH-4 (olefinic)6.78 ± 0.051J_HF ≈ 8–10Analogue 6,8-difluorochromones [1]
H-5, H-7 (aromatic)7.20–7.55 (multiplets)3J_HH ≈ 8.3Aromatic chromene patterns [1]
H-2 (methylene)5.25 (d, 2 H)2J_HF ≈ 22–25Benzylic CH₂-O in chromenes [1]
^13CC-3 (sp², bearing SO₂Cl)149–152α-sulfonyl deshielding [3]
C-6, C-8 (CF)156–158 (d, 1J_CF ≈ 250)1J_CF ≈ 2506-/8-F analogues [1]
C-4 (olefinic)113–115Chromene vinylic carbon [1]
^19FF-6, F-8–115 to –1203J_FF (meta) ≈ 11–12Aromatic F windows [4] [5]

Table 1 | Predicted room-temperature NMR parameters for 6,8-difluoro-2H-chromene-3-sulfonyl chloride. Chemical-shift envelopes are ±0.05 ppm for ^1H, ±1 ppm for ^13C and ±2 ppm for ^19F.

Key observations

  • Geminal fluorine substitution produces large 1J_CF splittings in the carbon spectrum and a characteristic pair of –115 to –120 ppm ^19F signals, each showing meta F–F coupling of ≈ 11 Hz [1] [4].
  • The sulfonyl chloride group strongly deshields the C-3 carbon: α-substitution typically shifts sp² carbons 10–15 ppm downfield relative to a chromene carbonyl carbon [3].
  • Long-range ^19F→^1H and ^19F→^13C HMBC cross-peaks can unambiguously map the ring substitution pattern, a strategy recommended for all difluorinated chromenes [5].
3.1.2 Infrared (IR) and Raman Spectroscopic Features

Characteristic vibrational signatures of the sulfonyl chloride motif overlay those of the chromene ring (Table 2).

Band / cm⁻¹AssignmentDiagnostic value
1410–1370 (vs)ν_as(SO₂)Sulfonyl asymmetric stretch [6]
1204–1166 (vs)ν_s(SO₂)Sulfonyl symmetric stretch [6]
380 ± 10 (m, Raman)ν(S–Cl)S-Cl stretch, position rises with e-withdrawing rings [7]
1610–1580 (m)C=C aromaticChromene conjugated ring
1200–1000 (m)C–F stretchTwo strong bands typical of aryl-F [6]
780–740 (m)C–Cl deformationChromene chlorosulfonyl bending

Table 2 | Principal mid-IR and low-frequency Raman bands for the title compound.

The S-Cl fundamental at ≈ 380 cm⁻¹ is sensitive to the inductive strength of ring substituents, shifting +5 to +8 cm⁻¹ relative to unsubstituted benzenesulfonyl chloride when fluorine atoms occupy ortho positions [7].

3.1.3 Mass-Spectrometric Fragmentation Patterns

Electron ionisation and electrospray collision-induced dissociation spectra of aromatic sulfonyl chlorides share two dominant pathways [8] [6]:

  • Heterolytic loss of sulfur dioxide (–64 Da)
    M + - → [M – SO₂] + -  (base peak).
    This rearrangement is promoted by ortho-halogen substituents that weaken the S–aryl bond [8].

  • Cleavage of the sulfur–chlorine bond
    M + - → [M – Cl] + -  (m/z 231/233 doublet) followed by sequential ^35Cl/^37Cl isotope peaks (3:1 intensity) [6].

m/z (rel. int.)Fragment ionEmpirical formulaOrigin
265 / 267 (30)M + -C₉H₅ClF₂O₃SMolecular ion, 3:1 isotopic pair
201 (100)[M – SO₂] + -C₉H₅ClF₂OSO₂ elimination [8]
231 / 233 (45)[M – Cl] + -C₉H₅F₂O₃SS–Cl bond dissociation [6]
133 (20)Difluorobenzofuran cationC₇H₃F₂OChromene core after cleavage
64 (5)SO₂ +SO₂Sulfur dioxide ion

Table 3 | Principal high-resolution EI fragments for 6,8-difluoro-2H-chromene-3-sulfonyl chloride.

The high abundance of the [M – SO₂] + fragment corroborates the presence of a sulfonyl chloride and distinguishes it from sulfonates or sulfonamides which do not lose sulfur dioxide as cleanly [8].

X-ray Crystallographic Studies

A dedicated crystal structure of the title compound has not yet been reported; however, very high fidelity geometric parameters can be inferred from electron-diffraction data for benzenesulfonyl chloride [9] and from single-crystal structures of 4-methyl analogues [11].

ParameterBenzenesulfonyl Cl (gas-phase) [9]4-Methyl analogue (solid) [11]Expected title compound
S=O (two) / Å1.417 ± 0.0121.426 ± 0.0041.42 ± 0.01
S–Cl / Å2.047 ± 0.0082.041 ± 0.0032.04 ± 0.01
C–S / Å1.764 ± 0.0091.760 ± 0.0041.76 ± 0.01
O=S=O angle / °122.5 ± 3.6122.1 ± 0.2122
Ring-plane ∠ (ring vs. Cl–S bisector) / °75.3 ± 5.084.3 ± 0.1~80

Table 4 | Crystallographic metrics for sulfonyl chlorides and projected values for the difluorochromene derivative.

Fluorination at positions 6 and 8 slightly increases the electron-withdrawing character of the ring and is predicted to shorten the S–Cl bond by ≈ 0.005 Å relative to the parent compound, consistent with Hammett-type correlations published for sulfonyl chlorides [7].

Comparative Analysis with Structural Analogues

CompoundKey substitutionMᵣ / Da^19F δ / ppmν_as(SO₂) / cm⁻¹Base MS fragment
6,8-Difluoro-2H-chromene-3-SO₂Cl (title)F-6, F-8, SO₂Cl-3266.65 [2]–115 to –120 [1]1410–1370 [6][M – SO₂] + (m/z 201) [8]
5,8-Dichloro-2H-chromene-3-SO₂Cl Cl-5, Cl-8299.61405–1365*[M – SO₂] + (m/z 235)
6,8-Difluoro-2H-chromene (no SO₂Cl) [13]F-6, F-8168.14–116 (two, equal)Radical cation only

*Predicted from aryl-SO₂Cl IR trend; Cl substituents raise ν_as(SO₂) by 3–5 cm⁻¹ versus F [7].

Observations

  • Replacement of fluorine by chlorine elevates the molecular weight and lowers the M + - isotopic intensity ratio (due to two additional chlorine atoms).
  • Absence of the sulfonyl chloride group eliminates the 1410–1370 cm⁻¹ and 380 cm⁻¹ bands entirely and removes the 64 Da SO₂ loss from the mass spectrum, confirming the diagnostic power of these signals.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

265.9615992 g/mol

Monoisotopic Mass

265.9615992 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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